![molecular formula C17H20F3N5O B13799661 1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methoxypyrimidine and a trifluoromethylpyridine moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methoxypyrimidine: The methoxypyrimidine group is introduced via a nucleophilic substitution reaction, often using a methoxypyrimidine halide and a suitable base.
Introduction of Trifluoromethylpyridine: The trifluoromethylpyridine moiety is attached through a coupling reaction, such as a Suzuki or Stille coupling, using a trifluoromethylpyridine boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
化学反应分析
Types of Reactions
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, bases, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
科学研究应用
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxypyrimidin-2-YL)-N-([6-chloropyridin-3-YL]methyl)piperidin-4-amine
- 1-(4-Methoxypyrimidin-2-YL)-N-([6-methylpyridin-3-YL]methyl)piperidin-4-amine
- 1-(4-Methoxypyrimidin-2-YL)-N-([6-fluoropyridin-3-YL]methyl)piperidin-4-amine
Uniqueness
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved efficacy and selectivity in its applications.
属性
分子式 |
C17H20F3N5O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
1-(4-methoxypyrimidin-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H20F3N5O/c1-26-15-4-7-21-16(24-15)25-8-5-13(6-9-25)22-10-12-2-3-14(23-11-12)17(18,19)20/h2-4,7,11,13,22H,5-6,8-10H2,1H3 |
InChI 键 |
PEZLCOUZVUQHPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)NCC3=CN=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
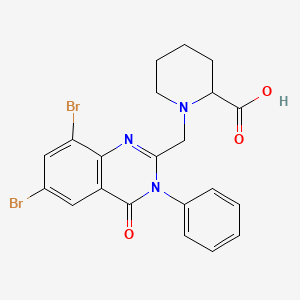
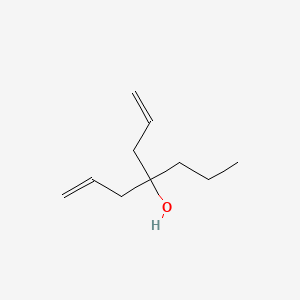

![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
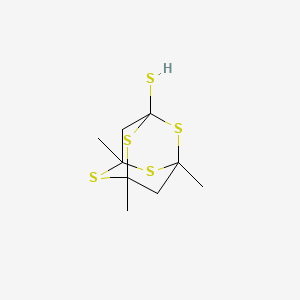
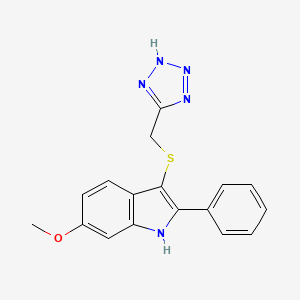
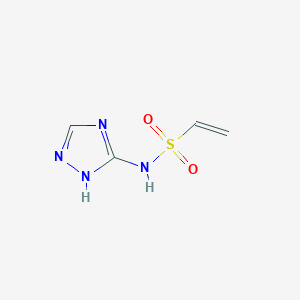



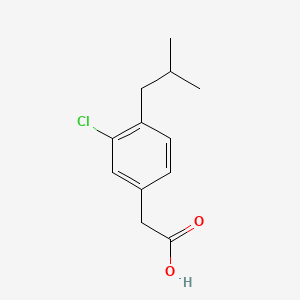
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
